molecular formula C21H21N3O4S B7476555 [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate

Cat. No.: B7476555
M. Wt: 411.5 g/mol
InChI Key: YFVOARQSCFEZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylcarbamoylamino group, an oxoethyl group, a cyanophenyl group, and a sulfanylbenzoate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[2-(tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-21(2,3)24-20(27)23-18(25)13-28-19(26)15-9-5-7-11-17(15)29-16-10-6-4-8-14(16)12-22/h4-11H,13H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOARQSCFEZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl isocyanate with an appropriate amine to form the tert-butylcarbamoylamino group. This intermediate is then reacted with an oxoethyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography or recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding. Its functional groups can interact with biological molecules, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate could be investigated for its potential therapeutic properties. Researchers may explore its effects on cellular processes and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound may be utilized in the development of new materials or as a precursor for manufacturing other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Tert-butylcarbamoylamino)-2-oxoethyl] benzoate
  • [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-methylphenyl)sulfanylbenzoate
  • [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-chlorophenyl)sulfanylbenzoate

Uniqueness

Compared to similar compounds, [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate stands out due to the presence of the cyanophenyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules, making it a unique and valuable compound for scientific research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.